2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile is a chemical compound with the following properties:

- IUPAC Name : (2,6-dibromo-4-nitrophenoxy)acetonitrile

- Molecular Formula : C<sub>8</sub>H<sub>4</sub>Br<sub>2</sub>N<sub>2</sub>O<sub>3</sub>

- Molecular Weight : 335.94 g/mol

- CAS Number : 1221793-70-9

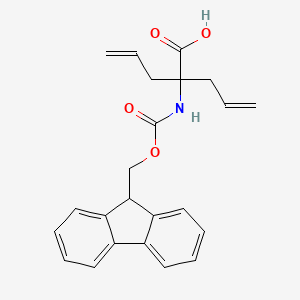

Molecular Structure Analysis

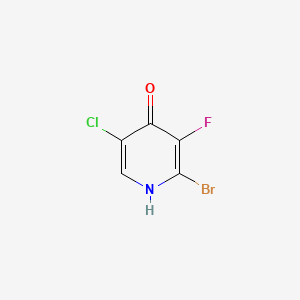

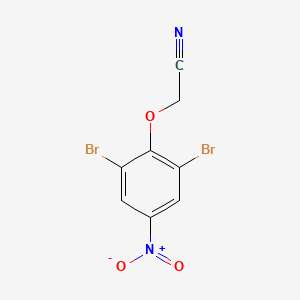

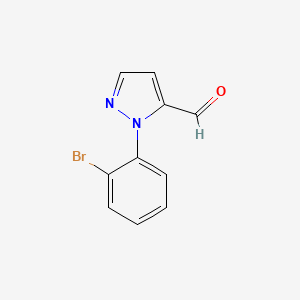

The molecular structure of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile consists of a nitrile group (CN) attached to a phenoxy ring with two bromine atoms at positions 2 and 6. The nitro group (NO<sub>2</sub>) is also present on the phenyl ring. The compound’s linear formula is C<sub>8</sub>H<sub>4</sub>Br<sub>2</sub>N<sub>2</sub>O<sub>3</sub>.

Chemical Reactions Analysis

Research on chemical reactions involving this compound is limited. However, it may participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Physical And Chemical Properties Analysis

- Melting Point : Not available

- Boiling Point : Not available

- Density : Not available

- Solubility : Insoluble in water; solubility in organic solvents may vary.

- Appearance : Likely a solid or crystalline material

科学的研究の応用

Proton Transfer Studies

Research on proton transfer complexes, such as between amino-pyrimidines and dichloro-nitrophenol in acetonitrile, highlights the utility of nitrophenol derivatives in studying fundamental chemical processes like proton transfer and complex formation. These studies are crucial for understanding the molecular interactions that underlie various chemical sensors and analytical techniques (Habeeb, Al-Attas, & Basha, 2009).

Spectroscopic and Structural Analysis

Investigations into the structures of complexes formed by reactions involving nitrophenol derivatives provide insights into the molecular arrangements and interactions that govern the stability and properties of these complexes. Such research can inform the design of new materials and molecules with tailored properties for applications in catalysis, materials science, and organic synthesis (Ng, et al., 2001).

Electrosynthesis Applications

The electrosynthesis of organotin compounds derived from Schiff bases, where nitrophenol derivatives are key components, showcases the application of such compounds in the synthesis of materials for organic light-emitting diodes (OLEDs). This research area is crucial for the development of more efficient and versatile electronic and photonic devices (García-López, et al., 2014).

Chemosensors for Environmental Monitoring

The development of chromogenic chemosensors based on nitrophenol derivatives for the selective detection of cyanide in aqueous solutions illustrates the potential of 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile-related compounds in environmental monitoring and safety. These sensors can provide rapid, sensitive detection of hazardous substances, aiding in pollution control and public health efforts (Marini, et al., 2010).

Safety And Hazards

- Toxicity : The toxicity profile of this compound is not well-documented. Caution should be exercised when handling it.

- Hazardous Properties : Bromine-containing compounds can pose health risks, including skin and eye irritation.

- Safety Precautions : Use appropriate personal protective equipment (PPE) when working with this substance.

将来の方向性

Future research should focus on:

- Synthetic Methods : Develop efficient and scalable synthetic routes.

- Biological Activity : Investigate potential applications or biological targets.

- Structural Elucidation : Determine the crystal structure and conformational properties.

Please note that the availability of relevant papers and detailed studies on this compound may impact the depth of analysis. For further insights, consult peer-reviewed literature or specialized databases12345.

特性

IUPAC Name |

2-(2,6-dibromo-4-nitrophenoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O3/c9-6-3-5(12(13)14)4-7(10)8(6)15-2-1-11/h3-4H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHMLWAWGGBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC#N)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681384 |

Source

|

| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

CAS RN |

1221793-70-9 |

Source

|

| Record name | 2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dibromo-4-nitrophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)